

Technical Guide: Spectroscopic Profile of 2-Oxo-2-phenylacetyl Chloride

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Compound of Interest

Compound Name: 2-Oxo-2-phenylacetyl chloride

CAS No.: 25726-04-9

Cat. No.: B1310584

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Executive Summary & Molecular Identity

2-Oxo-2-phenylacetyl chloride is a highly reactive

-keto acid chloride used primarily as an electrophile in the synthesis of

-keto amides and esters—scaffolds frequently found in protease inhibitors and bioactive heterocycles (e.g., isatin derivatives).

Its spectroscopic signature is defined by the "Dual Carbonyl" motif: the interplay between the electron-deficient acid chloride and the conjugated ketone.

Property	Data
IUPAC Name	2-Oxo-2-phenylacetyl chloride
Common Names	Phenylglyoxylyl chloride; Benzoylformyl chloride
CAS Number	16191-34-7
Molecular Formula	C
	H
	ClO
Molecular Weight	168.58 g/mol
Physical State	Yellow/Orange fuming liquid
Reactivity Hazard	Lachrymator; Hydrolyzes rapidly to Benzoylformic acid

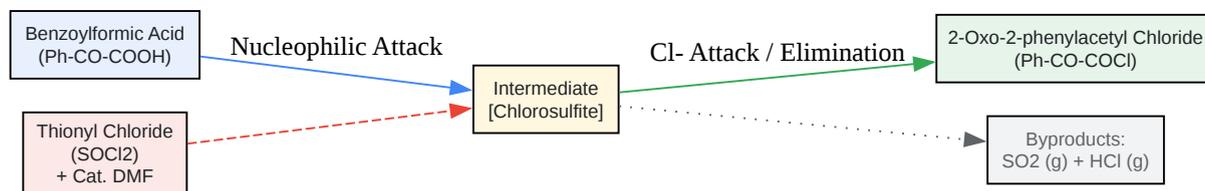
Synthesis & Handling Workflow

Senior Scientist Insight: Commercial samples of this acid chloride often degrade into benzoylformic acid due to moisture ingress. For critical applications, fresh preparation via the reaction of benzoylformic acid with thionyl chloride (SOCl₂) is recommended.

Synthesis Pathway

The transformation proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride, followed by the elimination of SO₂

and HCl.[1]



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Figure 1: Synthesis pathway via Thionyl Chloride. Note the evolution of gas requiring proper ventilation.

Handling Protocol:

- Inert Atmosphere: All spectroscopic sampling (NMR tubes, IR plates) must be prepared under Nitrogen or Argon.
- Solvent Choice: Use anhydrous CDCl₃

(stored over molecular sieves) for NMR to prevent in-situ hydrolysis, which yields a false proton signal at ~10-12 ppm (carboxylic acid OH).

Spectroscopic Analysis

A. Infrared Spectroscopy (IR)

The IR spectrum is the most immediate diagnostic tool. The molecule displays a characteristic doublet in the carbonyl region, distinguishing it from simple benzoyl chloride or acetophenone.

- Acid Chloride C=O (~1775–1790 cm⁻¹): The chlorine atom is electronegative (inductive effect -I), withdrawing electron density and shortening the C=O bond, raising the stretching frequency.
- Ketone C=O (~1680–1690 cm⁻¹): The ketone is conjugated with the phenyl ring, which lowers the bond order (resonance), reducing the frequency compared to aliphatic ketones (~1715 cm⁻¹).

Vibration Mode	Frequency (cm ⁻¹)	Intensity	Notes
C=O[2][3] (Acid Chloride)	1775 – 1790	Strong	Sharp, diagnostic for COCl.
C=O (Ketone)	1680 – 1690	Strong	Conjugated with Phenyl ring.[4]
C=C (Aromatic)	1595, 1580	Medium	Ring breathing modes.
C-H (Aromatic)	3060 – 3080	Weak	Just above 3000 cm ⁻¹ .

B. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

H NMR (Proton)

Diagnostic Value:Negative confirmation. The spectrum should show only aromatic signals. The presence of any aliphatic protons indicates contamination.

- Region: 7.4 ppm – 8.1 ppm.
- Pattern: Typical monosubstituted benzene pattern.
 - Ortho protons: ~8.0–8.1 ppm (Deshielded by the adjacent carbonyls).
 - Meta/Para protons: ~7.5–7.7 ppm (Multiplet).

C NMR (Carbon-13)

Diagnostic Value:High. Distinguishes the two chemically distinct carbonyl environments.

- Ketone Carbonyl (~184–188 ppm):
 - This carbon is directly bonded to the aromatic ring and the acid chloride carbon. It is highly deshielded (downfield) but slightly less so than a standard diaryl ketone due to the adjacent electron-withdrawing COCl group affecting resonance.

- Acid Chloride Carbonyl (

~164–168 ppm):

- Despite the electronegative chlorine, acid chloride carbons typically appear upfield of ketones (similar to esters/amides) due to the balance of inductive withdrawal and lone-pair donation (mesomeric effect) from the Chlorine.

Carbon Environment	Chemical Shift (ppm)	Multiplicity (DEPT)
C=O (Ketone)	186.5	Quaternary (C)
C=O (Acid Chloride)	166.2	Quaternary (C)
Ar-C (Ipso)	134.8	Quaternary (C)
Ar-C (Para)	136.2	CH
Ar-C (Ortho)	131.5	CH
Ar-C (Meta)	129.4	CH

(Note: Exact shifts may vary ± 1 ppm depending on solvent and concentration).

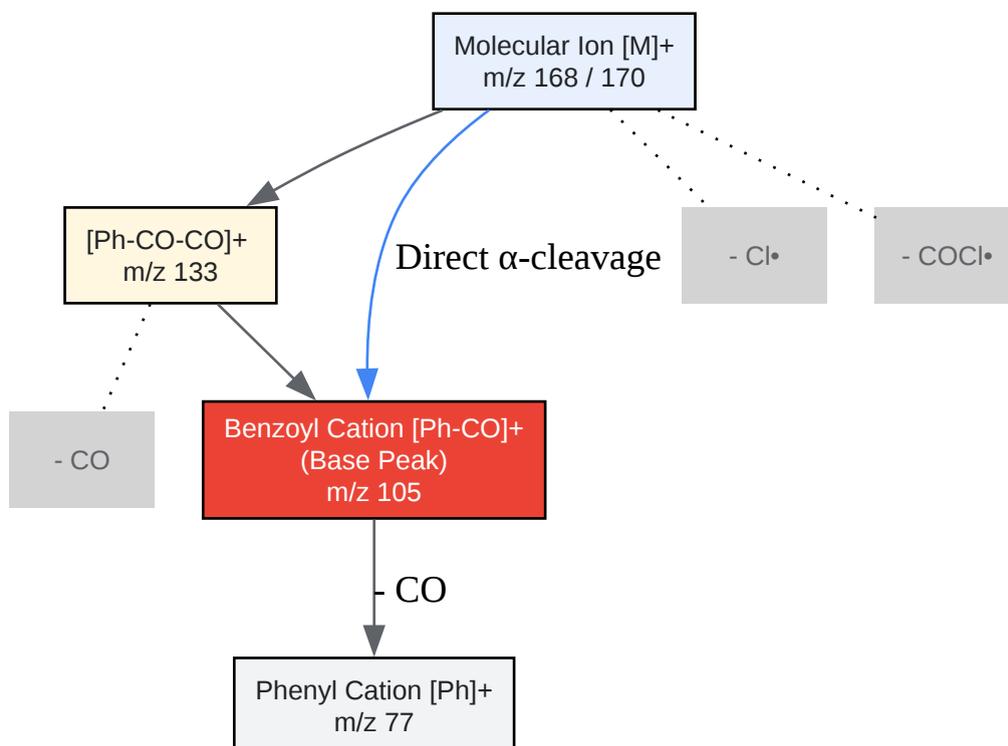
C. Mass Spectrometry (MS)

The mass spectrum is dominated by

-cleavage fragmentation typical of benzoyl derivatives.

- Molecular Ion (M⁺): m/z 168 (observed, often weak). Look for the 3:1 isotope ratio (³⁵Cl/³⁷Cl) at 168/170.
- Base Peak: m/z 105 (Benzoyl cation, Ph-CO). This results from the loss of the COCl radical or sequential loss of Cl and CO.
- Secondary Fragment: m/z 77 (Phenyl cation, Ph

). Loss of CO from the benzoyl cation.



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Figure 2: Mass Spectrometry Fragmentation Logic. The stability of the benzoyl cation (m/z 105) makes it the dominant species.

References

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